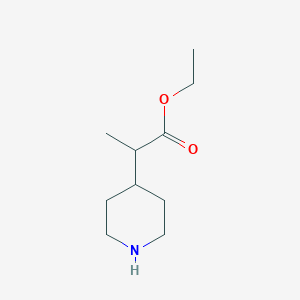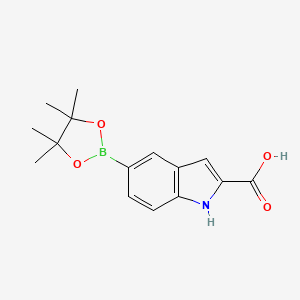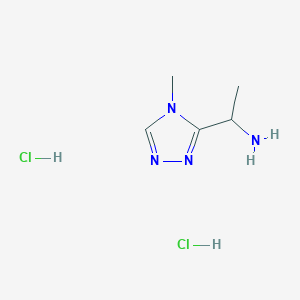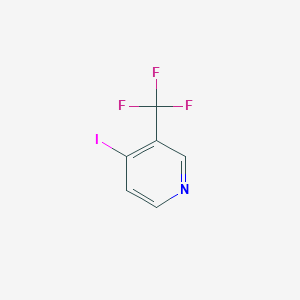
2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione
Descripción general
Descripción
2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione, also known as 2-hydroxy-17-pentadecyl isoindoline-1,3-dione, is a synthetic chemical compound that has been extensively studied for its potential applications in a variety of scientific research areas. In addition to its chemical and physical properties, 2-hydroxy-17-pentadecyl isoindoline-1,3-dione has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound 2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione is of interest in the synthesis and structural analysis of complex organic molecules. For example, the study of the regio- and stereochemistry of [2+4] cyclocondensation reactions involving 3,4-dihydroisoquinolines with 2-acetyl-4-hydroxycyclohexane-1,3-dione has led to the synthesis of hydroxy derivatives of 8-aza-D-homogona-12,17a-diones, highlighting the stereoselectivity of such reactions and their relevance to the structural and physicochemical characteristics of the compounds produced (Gulyakevich, Zaitsev, & Mikhal’chuk, 2003).
Material Science Applications
Isoindoline-1,3-dione derivatives, including those related to the compound , are explored for their potential applications in material science. The synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases have been conducted, with studies indicating their enantiotropic liquid crystalline behavior and potential utility in the field of liquid crystal display technologies and other material science applications (Dubey et al., 2018).
Green Chemistry
The exploration of environmentally friendly catalytic systems for the synthesis of isoindoline-1,3-dione derivatives is a significant area of research. The use of water extract of onion peel ash as a green catalytic system exemplifies the shift towards sustainable chemistry practices in synthesizing these compounds, avoiding harmful reagents and leveraging bio-waste for catalytic purposes (Journal et al., 2019).
Pharmaceutical Applications
While the focus is on non-drug-related applications, it's worth noting that isoindoline-1,3-dione derivatives also have a footprint in pharmaceutical research, exploring their potential as therapeutic agents due to their structural versatility and bioactivity. Studies like the synthesis and evaluation of new nitroisoindoline-1,3-dione analogues for antimicrobial activity demonstrate the breadth of applications these compounds may have in medical and pharmaceutical sciences (Sankhe & Chindarkar, 2021).
Catalysis and Chemical Transformations
Isoindoline-1,3-dione compounds are also studied for their roles in catalysis and chemical transformations. For instance, the palladium-catalyzed hydride reduction of substituted isoindolines to tetrahydro-2H-isoindoles showcases the utility of these compounds in complex chemical syntheses, influencing the development of new synthetic methodologies and the synthesis of novel compounds (Hou et al., 2007).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO8/c22-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-21-19(23)17-3-1-2-4-18(17)20(21)24/h1-4,22H,5-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTJNFGESFQLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



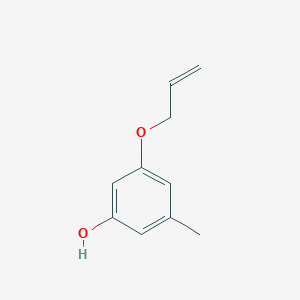
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)
![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)

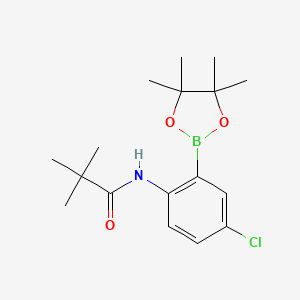
![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)
